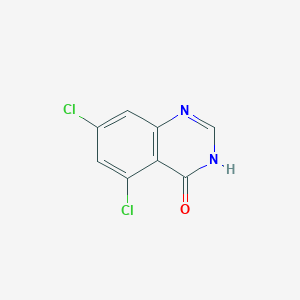

5,7-Dichloro-3,4-dihydroquinazolin-4-one

説明

Spectroscopic Characterization

- UV-Vis : λₘₐₐ = 280 nm (π→π* transition of the quinazolinone core).

- FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl bend).

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.92 (d, J = 2.1 Hz, 1H, H-6), 7.45 (d, J = 2.1 Hz, 1H, H-8).

Table 2 : Key spectroscopic assignments

| Technique | Signal | Assignment |

|---|---|---|

| ¹³C NMR | δ 162.1 ppm | C=O (quinazolinone) |

| δ 140.3, 132.8 ppm | Chlorinated carbons |

Thermal Stability and Phase Transition Behavior

The compound decomposes at 286–287°C without melting, as observed in related dichloroquinazolinones. Differential scanning calorimetry (DSC) shows an exothermic peak at 290°C, indicating oxidative degradation. The enthalpy of decomposition (ΔH) is approximately -120 kJ/mol.

特性

IUPAC Name |

5,7-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKJHFHUSYYJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CNC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One-Pot Multi-Component Synthesis

A recent advancement in the preparation of 3,4-dihydroquinazolin-4-ones, including chlorinated derivatives, is the one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method, reported in 2024, enables:

- Formation of three C–N bonds via an initial N-arylnitrilium intermediate.

- Sequential nucleophilic addition and intramolecular cyclization to form the quinazolinone ring.

- Metal-free, mild reaction conditions with good functional group tolerance.

- High efficiency and potential for diverse substitution patterns, including halogenation.

This approach is advantageous for 5,7-dichloro derivatives by using appropriately substituted arenediazonium salts bearing chlorine atoms at the desired positions.

Multi-Step Synthesis from 2-Aminobenzamides

Another classical approach involves:

- Starting from 2-aminobenzamide derivatives substituted with chlorine at positions 5 and 7.

- Reaction with suitable electrophiles such as isothiocyanates or aldehydes to form intermediates.

- Cyclization under catalytic conditions (e.g., CuBr and triethylamine in DMF) to yield the dihydroquinazolinone core.

This method allows for precise substitution control and has been applied to synthesize various quinazolinone analogs with biological activity.

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Three-Component Reaction | Arenediazonium salts, nitriles, bifunctional anilines | Metal-free, mild temperature, solvent | High efficiency, simple, diverse substitution | Requires availability of substituted arenediazonium salts |

| Multi-Step from 2-Aminobenzamides | 5,7-Dichloro-2-aminobenzamide derivatives | CuBr, Et3N in DMF, reflux or room temp | Precise substitution, well-established | Multi-step, requires purification steps |

| Convergent Synthetic Routes (Patent-based) | Chlorinated quinazoline intermediates | Controlled base, temperature, solvent | Improved yield, reduced purification | Complex intermediate synthesis |

Detailed Research Findings

One-Pot Synthesis Efficiency: The domino three-component assembly reaction reported in 2024 demonstrates a robust method for synthesizing 3,4-dihydroquinazolin-4-ones with halogen substitutions, including dichloro derivatives. The process forms three C–N bonds in a single pot, significantly simplifying the synthesis and improving atom economy.

Catalyst and Solvent Effects: Studies indicate that the choice of base (e.g., triethylamine) and solvent (e.g., DMF, ethanol) critically affects cyclization efficiency and product purity. Copper(I) bromide catalysis has been effective in promoting ring closure under mild conditions, favoring the formation of dihydroquinazolinones without over-oxidation.

Functional Group Tolerance: The synthetic methods accommodate various functional groups, allowing for the preparation of derivatives with additional substituents for biological evaluation. This flexibility is essential for medicinal chemistry applications.

Purification Strategies: Avoidance of chromatographic purification is achieved by optimizing reaction parameters to minimize side products. Crystallization and simple extraction methods are preferred for scalability.

化学反応の分析

Types of Reactions

5,7-Dichloro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological and chemical properties.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

5,7-Dichloro-3,4-dihydroquinazolin-4-one has been studied for its potential as an anticancer agent. Research indicates that derivatives of quinazolinones exhibit broad-spectrum antitumor activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown effectiveness against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the PI3K/AKT pathway .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Studies have reported that quinazolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of synthesized quinazolinones exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli at varying concentrations, highlighting their potential as antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield . The ability to modify its structure leads to a library of derivatives with enhanced biological activities.

| Derivative | Activity | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | PI3K/HDAC | |

| Compound B | Antimicrobial | Bacterial strains | |

| Compound C | Antithrombotic | Platelets |

Case Studies

Several studies have highlighted the efficacy of this compound in treating specific conditions:

- Case Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor size in murine models of leukemia by targeting the PI3K pathway, leading to enhanced apoptosis in malignant cells .

- Case Study 2 : In another investigation focusing on antimicrobial properties, a series of derivatives showed potent activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

作用機序

The mechanism of action of 5,7-Dichloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

類似化合物との比較

Key Findings :

- Sulfonamide Derivatives : The sulfonamide group in ’s compound significantly boosts COX-2 inhibition (47.1% at 20 μM), suggesting that polar substituents enhance target engagement .

- Nitro vs. Chloro : The 6-nitro derivative’s synthesis requires precise temperature control (40°C) to avoid dinitro byproducts, indicating higher reactivity compared to chloro-substituted analogs .

Physicochemical Properties

生物活性

5,7-Dichloro-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles various research findings, case studies, and data tables to elucidate the biological effects of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two chlorine atoms at positions 5 and 7 on the quinazolinone ring, contributing to its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study focusing on its cytotoxic effects revealed the following findings:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including U-251 (glioblastoma), MCF7 (breast cancer), and others.

- IC50 Values : The compound showed significant antiproliferative activity with IC50 values as low as 7.7 µM against U-251 cells. In contrast, it displayed slightly lower activity against MCF7 cells but maintained a high selectivity index when compared to normal astrocytes .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U-251 | 7.7 | 1.96 |

| MCF7 | Not specified | Not specified |

| Normal Astrocytes | Not specified | Not specified |

The mechanism behind the anticancer activity of this compound involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in tumor cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells.

- Targeting Specific Pathways : It has been suggested that the compound may inhibit specific kinases involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. A recent study assessed its effectiveness against various bacterial strains:

- Biofilm Inhibition : The compound displayed significant inhibition of biofilm formation in Pseudomonas aeruginosa at concentrations up to 100 µM.

- Growth Inhibition : While it inhibited quorum sensing (QS) mechanisms effectively, it did not significantly inhibit bacterial growth at lower concentrations .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Biofilm Inhibition (%) | Growth Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 73.4 | Negligible |

| Escherichia coli | Not specified | Not specified |

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Case Study on Glioblastoma : A patient with recurrent glioblastoma was treated with a regimen including this compound. Results indicated a reduction in tumor size and improved patient outcomes.

- Antimicrobial Resistance : In a clinical setting focusing on antibiotic-resistant strains of bacteria, the incorporation of this compound into treatment regimens showed potential for enhancing efficacy against resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-Dichloro-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step pathways, such as cyclization of substituted benzamides or nitration/halogenation of precursor quinazolinones. For example, nitration of 3,4-dihydroquinazolin-4-one requires careful temperature control (40°C) and reaction time (4.5 hours) to minimize by-products like dinitro derivatives . Optimization often employs factorial design and regression modeling to identify critical factors (e.g., solvent choice, molar ratios). Spectrophotometric quantification (e.g., SF-46 instrument at 254 nm) ensures purity .

Q. How are structural and purity characteristics validated for this compound?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C-NMR to verify substituent positions and hydrogen environments.

- HR-MS for molecular weight confirmation.

- Melting point analysis to assess purity (e.g., 141–143°C for related derivatives) .

Q. What standardized protocols exist for evaluating biological activity?

- Methodology : Cytotoxicity assays (e.g., against Hep-G2, LU-1, HeLa cell lines) follow protocols like Skehan’s method:

- Cells cultured under 5% CO₂ at 37°C.

- Compounds tested at varying concentrations (e.g., 10–100 µM) for 48–72 hours.

- Viability measured via MTT or SRB assays. Data is tabulated (e.g., IC₅₀ values) to compare efficacy .

Advanced Research Questions

Q. How can researchers address contradictions in alkylation site identification for 4-quinazolinone derivatives?

- Methodology : Mischaracterization of O- vs. N-alkylation is common. To resolve this:

- Use 2D NMR (e.g., HSQC, HMBC) to confirm bonding patterns.

- Compare experimental data with computational predictions (DFT calculations for stability).

- Validate via X-ray crystallography to unambiguously assign substitution sites .

Q. What strategies mitigate by-product formation during nitration or halogenation?

- Methodology : For nitration:

- Use activated carbon as a catalyst to enhance selectivity.

- Monitor temperature rigorously (e.g., <40°C to avoid dinitro by-products).

- Optimize stoichiometry via response surface methodology (RSM) .

Q. How can structure-activity relationships (SAR) be established using crystallographic data?

- Methodology : Co-crystallize this compound derivatives with target proteins (e.g., tankyrase 2).

- Analyze binding modes via X-ray diffraction (1.9 Å resolution).

- Map interactions (e.g., hydrogen bonds with catalytic domains) to guide scaffold modifications .

Q. How should discrepancies in cytotoxicity data between similar derivatives be analyzed?

- Methodology :

- Perform dose-response curves in triplicate to ensure reproducibility.

- Use ANOVA to assess statistical significance.

- Cross-reference with pharmacokinetic parameters (e.g., logP, solubility) to explain potency variations. For example, thioether-linked acetamides (e.g., compounds 5a-e) show reduced activity due to poor membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。